3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzamide group linked to a tetrahydrobenzo[d]thiazole moiety, with a methylthio substituent on the benzene ring. The unique structural features of this compound make it a candidate for various pharmacological applications.
Mechanism of Action
Target of Action
The primary targets of the compound 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
This compound interacts with its targets, CK2 and GSK3β, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN .
Biochemical Pathways
The compound affects the biochemical pathways involving CK2 and GSK3β . By inhibiting these kinases, this compound prevents the deactivation of PTEN, thereby potentially influencing the pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of PTEN deactivation . This could potentially lead to a decrease in cell growth and proliferation, given PTEN’s role as a tumor suppressor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrobenzo[d]thiazole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzamide moiety is then introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents such as methylthiolate salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylthiolate salts, other nucleophiles.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its molecular targets.
Medicine: As a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydrobenzo[d]thiazole derivatives: These compounds share the tetrahydrobenzo[d]thiazole core and may exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide moiety that may have comparable pharmacological properties.
Uniqueness
3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS2/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQLEUIWLRPBLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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